molecular formula C9H12N2O B1352538 3-Anilinopropanamide CAS No. 21017-47-0

3-Anilinopropanamide

Cat. No.: B1352538
CAS No.: 21017-47-0
M. Wt: 164.2 g/mol
InChI Key: BNXCBLMAWSXTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Anilinopropanamide is an organic compound characterized by the presence of an aniline group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Anilinopropanamide can be synthesized through the reaction of aniline with acrylamide in the presence of a carbonate solution. The reaction typically occurs at elevated temperatures, around 100°C, and involves the use of column chromatography for purification . Another method involves the uncatalyzed amine exchange reaction with benzylamine, yielding N-benzyl derivatives .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves mixing aromatic amine compounds with acrylamide in a carbonate solution, followed by purification through column chromatography. This method is efficient, environmentally friendly, and yields high purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Anilinopropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Anilinopropanamide has several applications in scientific research:

Properties

IUPAC Name

3-anilinopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-9(12)6-7-11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXCBLMAWSXTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429267
Record name 3-anilinopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21017-47-0
Record name 3-(Phenylamino)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21017-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-anilinopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Anilinopropanamide
Reactant of Route 2
Reactant of Route 2
3-Anilinopropanamide
Reactant of Route 3
Reactant of Route 3
3-Anilinopropanamide
Reactant of Route 4
Reactant of Route 4
3-Anilinopropanamide
Reactant of Route 5
Reactant of Route 5
3-Anilinopropanamide
Reactant of Route 6
Reactant of Route 6
3-Anilinopropanamide
Customer
Q & A

Q1: Can 3-Anilinopropanamides be modified to incorporate a benzyl group on the amide nitrogen, and if so, what synthetic strategy can be employed?

A2: Yes, 3-Anilinopropanamides can be converted to their N-benzyl derivatives. This is achieved through an uncatalyzed amine exchange reaction using benzylamine as the reagent []. This method has been shown to be successful, albeit with moderate yields (up to 41%), highlighting the potential for further optimization of this synthetic approach [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.